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molecular formula C10H12O3 B146591 Methyl 3-methoxy-4-methylbenzoate CAS No. 3556-83-0

Methyl 3-methoxy-4-methylbenzoate

Cat. No. B146591
M. Wt: 180.2 g/mol
InChI Key: LLEXCSBUSVRBCA-UHFFFAOYSA-N
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Patent
US04532343

Procedure details

A mixture of 30 g (0.20 mol) of 3-hydroxy-4-methylbenzoic acid, 68.1 g (0.49 mol) of K2CO3, and 123 mL (1.98 mol) of MeI in 250 mL of DMF was heated at reflux for 19 h. After cooling to room temperature, the reaction mixture was diluted with 500 mL of water and extracted with Et2O (2×300 mL). The organic phase was washed with water and brine, dried (MgSO4), and concentrated to 37 g of orange oil: TLC (5% Et2O/hexane) Rf 0.13 (3-hydroxy-4-methylbenzoic acid), 0.63 (methyl 3-methoxy-4-methylbenzoate), and 0.72. The oil was chromatographed on 450 g of silica gel with 5% Et2O/hexane (100-mL fractions) to give 19.5 g of methyl 3-methoxy-4-methylbenzoate and 6.6 g of methyl 3-methoxy-4-methylbenzoate contaminated with the higher Rf material. The impure fraction was chromatographed on 250 g of silica gel to afford an additional 5.6 g of product. The total yield of white crystalline solid, mp 50°-51° C., was 25.1 g (72%). A sample from an earlier experiment was characterized: IR (film) 1700, 1400, 1290, 1270, 1100 cm-1 ; 1H NMR (CDCl3) δ 2.25 (s, 3, ArCH3), 3.85 and 3.88 (2 s, 6, CO2CH3ArOCH3), 7.2-7.9 (m, 3, ArH); MS calcd for C10H12O3 180.0786, found 180.0779.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
68.1 g
Type
reactant
Reaction Step One
Name
Quantity
123 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5](O)=[O:6].[C:12]([O-])([O-])=O.[K+].[K+].CI.CN([CH:23]=[O:24])C>O>[CH3:12][O:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([O:24][CH3:23])=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1C
Name
Quantity
68.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
123 mL
Type
reactant
Smiles
CI
Name
Quantity
250 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 19 h
Duration
19 h
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×300 mL)
WASH
Type
WASH
Details
The organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 37 g of orange oil
CUSTOM
Type
CUSTOM
Details
The oil was chromatographed on 450 g of silica gel with 5% Et2O/hexane (100-mL fractions)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)OC)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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